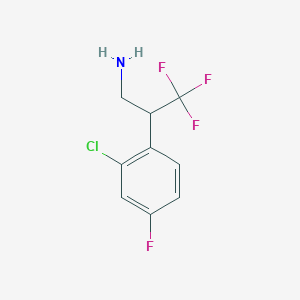
3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile is a synthetic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used in pharmaceutical and agrochemical research. This specific compound stands out due to its trifluoromethyl group, which often imparts enhanced biological activity and stability to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile typically involves a multi-step process. Starting with commercially available reagents, the process may involve the following steps:
Formation of the pyrazole ring: This can be achieved through cyclocondensation reactions involving hydrazines and 1,3-diketones or their equivalents.
Introduction of the trifluoromethyl group: This might be done using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that favor electrophilic or nucleophilic substitution.
Attachment of the butanenitrile moiety: This step could involve nucleophilic substitution or addition reactions, with nitriles often introduced via reactions with alkyl halides or using specific catalysts.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized using continuous flow processes or batch reactors, ensuring high yields, purity, and cost-efficiency. Parameters like temperature, pressure, and the choice of catalysts play crucial roles in scaling up the reactions.
Analyse Chemischer Reaktionen
3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile can undergo various chemical reactions:
Oxidation: : The compound can be oxidized under specific conditions to form oxides, which may alter its biological activity.
Reduction: : Reduction reactions, possibly with hydrogenation catalysts, can modify the nitrile group to primary amines or other derivatives.
Substitution: : It can participate in electrophilic or nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate (KMnO4).
Reducing agents such as lithium aluminium hydride (LiAlH4).
Catalysts for substitution reactions, including palladium or copper catalysts.
Major Products:
Oxidized derivatives
Reduced amines or hydrocarbons
Various substituted pyrazoles depending on the reacting agents and conditions.
Wissenschaftliche Forschungsanwendungen
3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile finds applications in diverse fields due to its unique chemical properties:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor ligand due to the presence of the trifluoromethyl group.
Medicine: : Explored for drug discovery, particularly in areas requiring high stability and specific biological activities.
Industry: : Used in the synthesis of agrochemicals, such as herbicides or pesticides, given its potential biological activity.
Wirkmechanismus
The effects of 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile are mediated through its interaction with specific molecular targets:
Molecular Targets: : It may interact with enzymes or receptors, altering their activity and thereby affecting biological pathways.
Pathways Involved: : The compound could modulate pathways related to metabolic processes, signal transduction, or cellular stress responses, depending on its biological context.
Vergleich Mit ähnlichen Verbindungen
Comparing 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile with other pyrazoles reveals its unique features:
Uniqueness: : The trifluoromethyl group enhances its stability and often increases its biological potency compared to non-fluorinated pyrazoles.
Similar Compounds: : Other pyrazoles like 3-(4-chlorophenyl)-1H-pyrazole or 3-(2-thienyl)-1H-pyrazole may share some chemical and biological properties but differ in specific activities and applications.
There you go—a comprehensive article on this compound. Hope you find this useful!
Eigenschaften
IUPAC Name |
3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3/c1-6(3-4-13)15-7(2)5-8(14-15)9(10,11)12/h5-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYVAIHIHBTAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CC#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2896396.png)

![Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2896399.png)
![3-methyl-N-(2-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2896400.png)




![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2896409.png)

![5-Chloro-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2896413.png)
